Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride
Description
Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride (CAS: 787548-29-2) is a cyclopropane derivative featuring a vinyl substituent at the C2 position, an ethyl ester group at C1, and a hydrochloride salt. Its molecular formula is C₈H₁₃NO₂·HCl, with a molecular weight of 191.65 g/mol . This compound is structurally distinct due to its strained cyclopropane ring and reactive vinyl group, which may influence its physicochemical properties and applications in medicinal chemistry or agrochemical research. The hydrochloride salt enhances solubility, making it suitable for biological studies .
Properties
IUPAC Name |
ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h3,6H,1,4-5,9H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBFMCGEQFBZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Benzylidene Glycine Ethyl Ester and 1,4-Dihalo-2-Butene
One established method involves the reaction of benzylidene glycine ethyl ester with 1,4-dibromobutene in the presence of lithium tert-butoxide. This reaction yields a mixture enriched in the trans-isomers of 1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester. The process is summarized as follows:
- Reactants: Benzylidene glycine ethyl ester, 1,4-dibromobutene.
- Base: Lithium tert-butoxide.
- Outcome: Preferential formation of trans-isomers ((1R, 2S) and (1S, 2R)) over cis-isomers.
- Advantages: Good control over stereochemistry and yield.
Optical Resolution Using Di-p-toluoyl-D-tartaric Acid
The racemic mixture obtained from the cyclopropanation step can be resolved into optically active isomers by forming diastereomeric salts with di-p-toluoyl-D-tartaric acid. This process allows:
- Separation of enantiomers based on solubility differences.
- Production of optically pure Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate.
- Avoidance of complex chromatographic purification.
Hydrolysis and Salt Formation
The amino-vinylcyclopropane carboxylate ester is converted to its hydrochloride salt by treatment with hydrochloric acid. This step stabilizes the compound and improves its handling properties.
Alternative Precursor and Hydrolysis Route
Another approach uses (E)-1-(diphenylmethylene)amino-2-ethenyl cyclopropane carbonitrile as a precursor. Hydrolysis of this nitrile with acids such as hydrochloric acid or bases yields the corresponding amino-vinylcyclopropane carboxamide, which can be further converted to the carboxylate ester and hydrochloride salt.
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cyclopropanation with 1,4-dibromobutene | Direct formation of cyclopropane ring with vinyl and amino groups | Good stereoselectivity; scalable | Requires strong base; racemic mixture formed |
| Optical Resolution with Di-p-toluoyl-D-tartaric acid | Separation of enantiomers from racemic mixture | High optical purity; no complex equipment | Resolution step adds process time |
| Biocatalytic Synthesis | Enzymatic asymmetric synthesis | Environmentally friendly; highly selective | Limited substrate scope; scale-up challenges |
| Hydrolysis of Nitrile Precursors | Conversion of nitrile to amide/carboxylate | Versatile; can yield various derivatives | Requires careful control of hydrolysis conditions |
- The stereochemical outcome of the cyclopropanation step is influenced by the choice of base and reaction conditions, with lithium tert-butoxide favoring trans-isomer formation.
- Optical resolution using di-p-toluoyl-D-tartaric acid is well-documented to yield high enantiomeric excess (>99%) without requiring chromatographic purification.
- Hydrolysis of nitrile precursors to amides or carboxylates is efficient under acidic conditions, with hydrochloric acid being preferred for subsequent salt formation.
- The overall process can be optimized to reduce costs by minimizing the use of expensive chiral auxiliaries and maximizing yield in each step.
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclopropanation | Benzylidene glycine ethyl ester, 1,4-dibromobutene, LiOtBu | 0–25 °C | 70–85 | Preferential trans-isomer formation |
| Optical Resolution | Di-p-toluoyl-D-tartaric acid, solvent (e.g., ethanol) | Ambient | >95 (ee) | High stereoselectivity |
| Hydrolysis to Amide/Carboxylate | HCl or other acids, aqueous medium | 50–100 °C | 80–90 | Controlled hydrolysis, salt formation |
| Salt Formation | HCl gas or concentrated HCl | Ambient | Quantitative | Stabilizes compound as hydrochloride salt |
The preparation of Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride is well-established through cyclopropanation followed by optical resolution and hydrolysis/salt formation steps. The methods provide high stereochemical purity and yield, suitable for pharmaceutical intermediate production. Industrial processes favor optical resolution due to its efficiency and scalability, while ongoing research explores biocatalytic routes for greener synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Epoxides and Diols: From oxidation reactions.
Saturated Derivatives: From reduction reactions.
Substituted Amines: From substitution reactions.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antiviral Agents
One of the most significant applications of Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride is its role as an intermediate in the synthesis of antiviral drugs, particularly for treating Hepatitis C. The compound has been identified as a potent inhibitor of the Hepatitis C virus NS3/4A protease, which is essential for viral replication. Research indicates that derivatives of this compound exhibit high antiviral activity, making them promising candidates for therapeutic development against Hepatitis C .
1.2 Antibiotic Development
The compound also shows potential as a lead structure for antibiotic drugs. Its ability to inhibit pyridoxal-phosphate dependent enzymes positions it as a candidate for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern .
1.3 Antitumor Activity
Research has indicated that derivatives of Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate can exhibit antitumor properties. This makes it a valuable compound in the search for new anticancer therapies, although further studies are needed to fully elucidate its mechanisms and efficacy in clinical settings .
Agrochemical Applications
This compound is also utilized in agrochemical formulations. It serves as an intermediate in the synthesis of plant growth regulators and pesticides. These compounds can enhance crop yield and resistance to pests, contributing to agricultural productivity .
Case Studies
Case Study 1: Antiviral Activity Against Hepatitis C
A study published in "Drugs of the Future" highlighted the synthesis of a series of Ethyl 1-amino-2-vinylcyclopropane derivatives that demonstrated significant inhibitory effects on Hepatitis C virus replication in vitro. The lead compound showed an IC50 value indicating potent antiviral activity, prompting further clinical evaluation .
Case Study 2: Agrochemical Efficacy
In agricultural research, formulations containing Ethyl 1-amino-2-vinylcyclopropane derivatives were tested for their effectiveness as growth regulators. Results indicated improved plant growth metrics and pest resistance compared to untreated controls, showcasing the compound's potential in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. In the context of antiviral activity, it acts as an intermediate in the synthesis of compounds that inhibit viral replication by targeting viral enzymes and proteins . The exact pathways and molecular targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Cyclopropane Derivatives
a) Ethyl 1-Aminocyclopropane-1-Carboxylate Hydrochloride (CAS: 42303-42-4)
- Structure: Lacks the C2 vinyl group, featuring only the ethyl ester and amino groups.
- Molecular Weight : 165.6 g/mol .
- Properties: Melting point is 110°C, with purity ≥98% by titration .
b) Ethyl (1R,2R)-1-Amino-2-Ethylcyclopropane-1-Carboxylate Hydrochloride (CAS: 1007230-91-2)
- Structure : Contains an ethyl substituent at C2 instead of vinyl.
- Stereochemistry : The (1R,2R) configuration highlights the role of stereochemistry in modulating biological activity .
- Applications : Used in chiral synthesis; the ethyl group may improve lipid solubility compared to the vinyl analog .
c) Methyl 1-(Methylamino)Cyclopentanecarboxylate Hydrochloride
Stereochemical and Functional Group Comparisons
a) Rel-Ethyl (1R,2S)-1-Amino-2-Vinylcyclopropane-1-Carboxylate Hydrochloride (CAS: 259214-56-7)
- Stereochemistry : The (1R,2S) configuration differs from the (1R,2R) isomer in , which may affect binding affinity in chiral environments .
- Applications : Stereoisomerism is critical in drug design; for example, enantiomers can exhibit distinct pharmacokinetic profiles .
b) 1-Aminocyclopropane-1-Carboxylic Acid (ACC)
Pharmacological and Analytical Relevance
- H-Series Inhibitors (e.g., H-7 Hydrochloride): While structurally distinct (e.g., isoquinoline sulfonamides), these highlight the role of hydrochloride salts in improving solubility for kinase inhibition studies .
- Analytical Methods : RP-HPLC, as validated for amitriptyline hydrochloride, is applicable for quantifying cyclopropane derivatives .

Key Comparative Data Table
Research Implications and Gaps
- Biological Activity: No direct studies on the target compound’s efficacy; inferred applications from analogs include enzyme inhibition or agrochemical use .
- Physicochemical Data : Melting points, solubility, and stability data for the vinyl derivative remain uncharacterized in the provided evidence.
Biological Activity
Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride (CAS Number: 681807-60-3) is a cyclopropane derivative characterized by the presence of an amino group, a vinyl group, and an ethyl ester. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry as an intermediate in the synthesis of antiviral agents targeting the Hepatitis C virus.
The molecular formula of this compound is C8H14ClNO2. Its synthesis typically involves the desymmetrization of a malonate diester derivative, utilizing engineered enzymes for enhanced selectivity and efficiency. The enzymatic approach has been noted for its high enantioselectivity, making it suitable for industrial applications.
This compound exhibits biological activity primarily through its role as an intermediate in synthesizing compounds that inhibit viral replication. Specifically, it targets viral enzymes and proteins critical for the life cycle of the Hepatitis C virus. Studies have demonstrated that derivatives of this compound can effectively inhibit the NS3/4A protease, a key enzyme in the virus's replication process .
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Antiviral Activity : The compound has been shown to inhibit Hepatitis C virus replication in vitro. For instance, compounds derived from 1-amino-2-vinylcyclopropane carboxylic acid exhibit significant antiviral properties against HCV, making them candidates for therapeutic development .
- Enzyme Inhibition : The compound acts as an inhibitor of pyridoxal-phosphate dependent enzymes, showcasing potential as a lead compound for antibiotic and antitumor drugs .
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives:
- HCV Protease Inhibition : A study demonstrated that certain derivatives effectively inhibited NS3/4A protease activity in replicon assays, with prolonged inhibition observed even after the removal of compounds. This suggests a strong potential for these compounds in therapeutic applications against HCV .
- Synthetic Pathways : Research into synthetic methodologies has shown that using biocatalysts can enhance the production efficiency of optically active derivatives, which are crucial for pharmaceutical applications due to their specific biological activities .
Comparative Analysis
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate HCl | Antiviral activity against HCV | Contains vinyl and amino functional groups |
| 1-Aminocyclopropanecarboxylic Acid | Enzyme inhibition, less potent than above | Lacks vinyl group |
| Ethyl 1-amino-2-carboxycyclopropane-1-carboxylate | Similar structural features | Different functional groups |
Q & A
Q. What are the key synthetic routes for Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclopropanation via [2+1] cycloaddition using vinyl groups and carbene precursors. For example, a modified Simmons-Smith reaction with ethyl diazoacetate can introduce the cyclopropane ring . Reaction conditions such as temperature (e.g., 0–5°C to minimize side reactions), solvent polarity (e.g., dichloromethane for stabilization of intermediates), and catalyst choice (e.g., Rh(II) complexes for stereocontrol) critically impact yield and purity. Post-synthesis, the hydrochloride salt is formed by treating the free amine with HCl in anhydrous ether .
Q. How can the compound’s purity and stereochemical configuration be validated?
- Methodological Answer : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. NMR (¹H and ¹³C) can confirm structure: the cyclopropane ring protons appear as distinct multiplets (δ 1.2–2.5 ppm), while the vinyl group shows characteristic coupling (J = 10–16 Hz for trans-configuration). X-ray crystallography (using SHELX for refinement ) resolves absolute configuration, with the hydrochloride salt improving crystal lattice stability .
Q. What safety protocols are essential when handling this compound in aqueous or oxidative environments?
- Methodological Answer : Despite its stability in solid form, the vinyl group’s reactivity necessitates inert atmospheres (N₂/Ar) during reactions to prevent polymerization. Use cold traps (−78°C) to condense volatile byproducts (e.g., HCl gas). For spill management, avoid water (risk of exothermic salt formation) and use dry adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How does the cyclopropane ring strain influence reaction pathways in catalytic asymmetric synthesis?
- Methodological Answer : The ring strain (~27 kcal/mol) enhances reactivity in ring-opening reactions. For example, Pd-catalyzed cross-coupling with aryl halides exploits vinylcyclopropane’s propensity for β-carbon elimination. DFT calculations (B3LYP/6-31G*) can model transition states to predict regioselectivity. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots quantifies electronic effects .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer : Discrepancies in thermal displacement parameters (e.g., high Ueq for the vinyl group) may arise from disorder. Use SHELXL’s PART and SIMU instructions to model split positions. If R1 values remain >5%, validate against spectroscopic data (e.g., NOESY for spatial proximity) or alternative refinement software (e.g., Olex2 with independent algorithms) .
Q. How can this compound serve as a precursor in drug discovery, particularly for targeting enzyme active sites?
- Methodological Answer : The cyclopropane’s rigidity mimics peptide bond geometry, making it a scaffold for protease inhibitors (e.g., HCV NS3/4A). Synthetic steps:
- Functionalization : Introduce sulfonamide groups via nucleophilic substitution (e.g., using TsCl in pyridine).
- Biological Assays : Test inhibition via fluorescence resonance energy transfer (FRET) substrates. IC50 values are compared to controls like boceprevir .
Data Analysis and Optimization
Q. How to optimize reaction conditions for high enantiomeric excess (ee) in asymmetric vinylcyclopropane synthesis?
- Methodological Answer : Screen chiral catalysts (e.g., Jacobsen’s Co-salen complexes) using Design of Experiments (DoE). Key factors:
- Temperature : Lower temps (e.g., −20°C) favor kinetic control.
- Solvent : Non-polar solvents (toluene) improve catalyst-substrate interactions.
- Additives : Molecular sieves (3Å) prevent catalyst poisoning by moisture.
Monitor ee via chiral GC (e.g., γ-cyclodextrin columns) and correlate with computational docking studies (AutoDock Vina) .
Q. What analytical techniques differentiate between decomposition products and synthetic intermediates?
- Methodological Answer : Use LC-MS/MS in MRM mode to track degradation (e.g., hydrolysis to 1-amino-2-vinylcyclopropanecarboxylic acid). TGA-FTIR identifies volatile byproducts (e.g., ethyl chloride at ~150°C). For ambiguous peaks in NMR, employ 2D techniques (HSQC, HMBC) to assign carbonyl and vinyl carbons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

